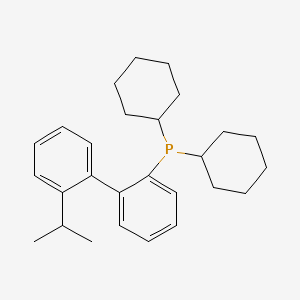

2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl

Description

Historical Development of Buchwald-Type Phosphine Ligands

The evolution of Buchwald-type phosphine ligands began in the late 1990s, driven by the need to overcome limitations in palladium-catalyzed cross-coupling reactions. Early phosphine ligands, such as triphenylphosphine (PPh₃) and BINAP, required harsh reaction conditions and exhibited narrow substrate compatibility, particularly with aryl chlorides. Stephen L. Buchwald’s pioneering work introduced dialkylbiaryl phosphines, which combined electron-donating alkyl groups with sterically hindered biphenyl systems to enhance catalytic activity.

XPhos emerged as a third-generation ligand, building on earlier designs like SPhos and RuPhos. Its development addressed challenges in stabilizing reactive palladium intermediates during oxidative addition and reductive elimination steps. Key milestones include:

- 1998 : Initial reports of dialkylbiaryl phosphines demonstrated improved catalytic efficiency in carbon-nitrogen bond formation.

- 2008 : Structural optimization of XPhos enabled its use in copper- and nickel-catalyzed reactions, expanding its utility beyond palladium chemistry.

- 2010s : Commercial availability of XPhos precatalysts (e.g., Pd(XPhos)₂) simplified handling and broadened industrial adoption.

This progression established XPhos as a versatile ligand capable of activating traditionally inert substrates, such as aryl chlorides and tosylates, at ambient temperatures.

Properties

IUPAC Name |

dicyclohexyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h9-12,17-23H,3-8,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWWLQRSCJJOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633769 | |

| Record name | Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251320-85-1 | |

| Record name | Dicyclohexyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Use of Phosphine Precursors and Directed Lithiation

Another approach involves directed lithiation of biphenyl derivatives followed by quenching with chlorophosphines:

- The 2'-isopropylbiphenyl precursor is treated with a strong base such as n-butyllithium at low temperature to generate a lithio intermediate at the 2-position.

- This intermediate is then reacted with dicyclohexylchlorophosphine to install the dicyclohexylphosphino group.

- The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Workup involves aqueous quenching, extraction, and purification by recrystallization or chromatography.

This method allows precise control over substitution patterns and is commonly used for preparing sterically hindered phosphine ligands.

Decarboxylation Coupling Methods (Phosphine Ligand-Assisted)

Recent advances in palladium-catalyzed decarboxylative coupling reactions provide alternative routes to functionalized biphenyl phosphines:

- Decarboxylation coupling of suitable carboxylated biphenyl derivatives with electrophilic substrates in the presence of palladium catalysts and phosphine ligands.

- The reaction proceeds under mild conditions in organic solvents, avoiding the need for strong bases.

- Phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl or related biphenyl phosphines assist in catalysis and can be adapted for the synthesis of the target compound.

- This method offers advantages of green chemistry, high atom economy, and functional group tolerance.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd2(dba)3, XPhos, Na tert-butoxide, toluene | Reflux, 16 h, inert atmosphere | ~78 | High yield, scalable, well-established | Requires careful purification |

| Directed Lithiation + Quench | n-BuLi, dicyclohexylchlorophosphine | Low temp, inert atmosphere | Variable | Precise substitution control | Sensitive to moisture and air |

| Decarboxylative Coupling | Pd catalyst, phosphine ligand, organic solvent | Mild temp, no strong base | High | Green chemistry, functional group tolerant | Requires specific substrates |

Research Findings and Notes

- The Pd-catalyzed cross-coupling approach is the most commonly reported and allows the synthesis of biphenyl phosphines with various alkyl substitutions, including isopropyl groups on the biphenyl ring.

- Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been synthesized using similar methods and have demonstrated excellent catalytic properties in hydrosilylation and other organometallic reactions.

- Decarboxylative coupling methods employing palladium catalysts and phosphine ligands offer a promising green alternative with high catalytic efficiency and minimal by-products, though direct literature on the exact compound is limited.

- Purification steps often involve silica gel chromatography and activated carbon treatment to achieve high purity, critical for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl undergoes various types of reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and transition metals like palladium for substitution reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal complexes that are used in catalytic processes .

Scientific Research Applications

Catalytic Applications

Palladium-Catalyzed Reactions

CyJohnPhos is primarily recognized for its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions. Its bulky structure enhances the reactivity of palladium complexes, making it suitable for a variety of transformations:

- Suzuki Coupling Reactions : CyJohnPhos facilitates the coupling of aryl halides with boronic acids to form biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .

- Amination Reactions : It is employed in the synthesis of aromatic amines from aryl halides and triflates, showcasing its utility in generating amine derivatives that are important in drug development .

- Borylation and Silylation : The ligand is also effective in palladium-catalyzed borylation and silylation reactions, contributing to the formation of organoboron and organosilicon compounds, respectively .

- Oxidation of Alcohols : CyJohnPhos has been utilized in the oxidation of alcohols to carbonyl compounds in the presence of chlorobenzenes, demonstrating its versatility in oxidation reactions .

Table 1: Summary of Catalytic Reactions Involving CyJohnPhos

| Reaction Type | Description | Key Applications |

|---|---|---|

| Suzuki Coupling | Coupling of aryl halides with boronic acids | Synthesis of biaryl compounds |

| Amination | Formation of aromatic amines | Drug synthesis |

| Borylation | Formation of organoboron compounds | Material science |

| Silylation | Formation of organosilicon compounds | Silicon-based materials |

| Oxidation | Conversion of alcohols to carbonyls | Organic synthesis |

Medicinal Chemistry

CyJohnPhos has been investigated for its potential applications in medicinal chemistry. Its role as a ligand can enhance the efficacy of various drug candidates by facilitating the development of complex organic molecules. Research has shown that ligands like CyJohnPhos can significantly influence the selectivity and yield of reactions that lead to biologically active compounds.

- Drug Development : The compound has been utilized in synthesizing intermediates for pharmaceuticals, particularly those targeting cancer and other diseases characterized by aberrant cellular proliferation .

Protein-Ligand Interactions

In addition to its catalytic roles, CyJohnPhos has been explored as a model compound for studying protein-ligand interactions. Its ability to bind proteins through hydrophobic interactions and hydrogen bonding allows researchers to investigate:

- Protein Folding : Understanding how small molecules affect protein folding can provide insights into diseases related to misfolded proteins .

- Drug Mechanisms : By studying how CyJohnPhos interacts with specific proteins, researchers can elucidate mechanisms of action for various drugs, aiding in the design of more effective therapeutics.

Environmental Impact Studies

Research involving CyJohnPhos has also extended into environmental chemistry, where it is used to assess how environmental factors influence protein structure and function. This aspect is crucial for understanding ecological impacts and developing environmentally friendly synthetic methods.

Mechanism of Action

The mechanism by which 2-(Dicyclohexylphosphino)-2’-isopropylbiphenyl exerts its effects involves its coordination to transition metals, forming complexes that act as catalysts in various reactions. The P-chiral center and rigid structure of the ligand enhance the enantioselectivity of these catalytic processes. The molecular targets include transition metals such as palladium, which facilitate the formation of metal-ligand complexes .

Comparison with Similar Compounds

Structural and Functional Differences

The ligand’s performance is influenced by substituents on the biphenyl ring and the phosphorus-bound groups. Below is a comparative analysis with structurally analogous ligands:

Key Observations:

Steric Effects :

- XPhos (triisopropyl substitution) provides greater steric bulk than 2'-isopropylbiphenyl, enabling selective catalysis with hindered substrates .

- S-Phos (dimethoxy groups) offers reduced steric hindrance, favoring reactions with less bulky substrates .

Electronic Effects: DavePhos incorporates an electron-donating dimethylamino group, enhancing electron density at the metal center for challenging aryl chloride couplings . The dicyclohexylphosphino group in 2'-isopropylbiphenyl balances steric bulk and electron donation, making it versatile for diverse substrates .

Stability :

- All ligands require inert storage conditions, but XPhos and S-Phos exhibit higher thermal stability under catalytic conditions .

Catalytic Performance

- This compound: Demonstrates efficacy in C–H activation reactions due to moderate steric bulk, enabling access to sterically congested intermediates .

- XPhos: Superior in Pd-catalyzed aminations of aryl sulfonates, achieving turnover numbers (TON) exceeding 10,000 in some cases .

- JohnPhos : Effective in coupling electron-deficient aryl chlorides, leveraging its highly electron-rich phosphorus center .

Thermal and Physical Properties

- Log/Octanol-Water Partition Coefficients: Isopropylbiphenyl derivatives exhibit lower thermal conductivity compared to terphenyl coolants, though this data pertains to coolant applications rather than catalytic uses .

- Density and Solubility: XPhos is insoluble in water but soluble in chloroform, aligning with typical organophosphorus ligand behavior .

Biological Activity

2-(Dicyclohexylphosphino)-2'-isopropylbiphenyl, commonly known as CyJohnPhos, is a monodentate biarylphosphine ligand notable for its air stability and bulky electron-rich structure. Its molecular formula is C24H31P, with a molecular weight of 350.48 g/mol. While CyJohnPhos is primarily recognized for its catalytic applications in organic synthesis, particularly in palladium-catalyzed reactions, its biological activity remains less explored. This article aims to summarize the available data regarding the biological activity of CyJohnPhos, including its potential toxicity and interactions.

CyJohnPhos is characterized by a unique balance of steric bulk and electronic richness, which enhances palladium-catalyzed reactions while maintaining stability under various conditions. The compound is typically presented as a white to light yellow crystalline powder.

| Property | Value |

|---|---|

| Molecular Formula | C24H31P |

| Molecular Weight | 350.48 g/mol |

| Appearance | White to light yellow crystalline powder |

Biological Activity Overview

The biological activity of CyJohnPhos has not been extensively documented in the literature. However, phosphine ligands, in general, are known to exhibit varying degrees of toxicity and biological interactions due to their ability to coordinate with metal centers. This section explores potential biological activities based on available data.

Toxicity and Biocompatibility

Case Studies and Research Findings

Research focusing on the biological implications of CyJohnPhos is sparse; however, some studies involving phosphine ligands provide insights into potential interactions:

- Palladium-Catalyzed Reactions : CyJohnPhos enhances the reactivity of palladium in cross-coupling reactions such as Suzuki coupling. This catalytic activity may indirectly influence biological systems by facilitating the synthesis of biologically active compounds.

- Potential Antiviral Activity : In a broader context, phosphine ligands have been explored for their antiviral properties when coordinated with metals like palladium or platinum. For example, certain metal-phosphine complexes have demonstrated antiviral activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV) .

- Mechanistic Studies : Investigations into the mechanisms by which phosphine ligands facilitate catalysis have revealed that these compounds can influence enzyme activity and metabolic pathways through their coordination chemistry .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique characteristics of CyJohnPhos that could influence its biological activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | C25H33P | Used for Pd-catalyzed formation of α-arylketones |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | C30H43P | Bulky ligand enhancing reactivity in cross-coupling |

| 2-(Dicyclohexylphosphino)-5-methylbiphenyl | C24H31P | Similar reactivity profile but distinct steric properties |

Q & A

Q. What synthetic methodologies are employed to prepare 2-(dicyclohexylphosphino)-2'-isopropylbiphenyl, and how is purity validated?

The ligand is typically synthesized via palladium-catalyzed cross-coupling or phosphorylation reactions. Key steps include introducing the dicyclohexylphosphino group to the biphenyl backbone. Purity (>98%) is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Structural confirmation involves P and H NMR spectroscopy to verify phosphine coordination and substituent integration .

Q. What analytical techniques are critical for characterizing this ligand’s structure and electronic properties?

- NMR Spectroscopy : P NMR identifies the phosphine environment (δ ~10–30 ppm for arylphosphines), while H NMR confirms substituent integration (e.g., isopropyl methyl groups at δ 1.0–1.5 ppm) .

- X-ray Crystallography : Tools like SIR97 resolve crystal structures, confirming steric bulk and bond angles critical for catalytic activity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (CHP, MW 390.54 g/mol) .

Q. In which catalytic transformations is this ligand commonly applied?

This ligand is widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , where its bulky dicyclohexyl and isopropyl groups stabilize palladium intermediates, enhancing turnover numbers (TONs) . It also improves selectivity in C–N and C–C bond-forming reactions under mild conditions .

Q. How should this ligand be stored to maintain stability, and what are its decomposition risks?

Store under inert gas (Ar/N) at –20°C to prevent oxidation. No significant decomposition occurs below 100°C, but prolonged exposure to moisture or air may degrade phosphine to phosphine oxide. Use gloveboxes for handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for this ligand in cross-coupling reactions?

- Solvent Selection : Use toluene or dioxane for solubility and low coordination interference.

- Base Screening : CsCO or KPO enhances transmetalation rates.

- Temperature Control : Reactions often proceed at 80–110°C; higher temperatures risk ligand dissociation .

- Catalyst Loading : 0.5–2 mol% Pd with ligand:Pd ratios of 1.5:1 to prevent Pd aggregation .

Q. What computational methods elucidate the ligand’s role in catalytic cycles?

Density functional theory (DFT) simulations model steric parameters (e.g., percent buried volume, %V) and electronic effects (Tolman electronic parameters). These predict oxidative addition/reductive elimination energetics in Pd(0)/Pd(II) cycles .

Q. How do substituent variations (e.g., isopropyl vs. methoxy) impact catalytic performance?

- Steric Effects : The 2'-isopropyl group increases steric bulk, accelerating transmetalation but potentially slowing substrate approach.

- Electronic Effects : Electron-donating groups (e.g., isopropyl) stabilize electron-deficient Pd centers, improving oxidative addition rates. Comparative studies with methoxy-substituted analogs show trade-offs between activity and stability .

Q. What strategies address low catalytic activity or byproduct formation?

- Ligand Degradation : Monitor P NMR for phosphine oxide peaks (δ ~20–30 ppm); use fresh ligand batches.

- Pd Black Formation : Add reductants (e.g., norbornene) or increase ligand:Pd ratios to stabilize Pd(0).

- Byproduct Analysis : GC-MS or LC-MS identifies undesired coupling products; adjust base or solvent polarity to suppress .

Q. How can intermediates in catalytic cycles be trapped and characterized?

- Cold Spray Ionization Mass Spectrometry (CSI-MS) : Captures Pd-ligand intermediates (e.g., [Pd(0)(ligand)] or [Pd(II)(Ar)(X)(ligand)]).

- EPR Spectroscopy : Detects paramagnetic Pd(I) species in radical-mediated pathways .

Q. How does this ligand compare to analogous phosphines (e.g., XPhos or SPhos) in challenging substrates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.